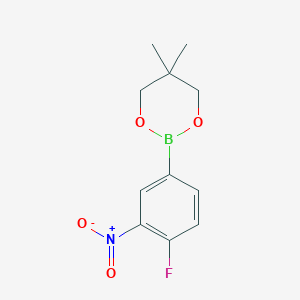

2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

CAS No.:

Cat. No.: VC17366303

Molecular Formula: C11H13BFNO4

Molecular Weight: 253.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BFNO4 |

|---|---|

| Molecular Weight | 253.04 g/mol |

| IUPAC Name | 2-(4-fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |

| Standard InChI | InChI=1S/C11H13BFNO4/c1-11(2)6-17-12(18-7-11)8-3-4-9(13)10(5-8)14(15)16/h3-5H,6-7H2,1-2H3 |

| Standard InChI Key | GIBMYHRHQWHAHO-UHFFFAOYSA-N |

| Canonical SMILES | B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a dioxaborinane ring (a six-membered boracycle) fused to a 4-fluoro-3-nitrophenyl group. The boron atom is coordinated to two oxygen atoms within the ring, while the aromatic ring features electron-withdrawing substituents (fluoro and nitro groups) that enhance its electrophilicity in cross-coupling reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BFNO₄ |

| Molecular Weight | 253.04 g/mol |

| IUPAC Name | 2-(4-fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |

| SMILES Notation | B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)N+[O-] |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the dioxaborinane ring and aromatic protons. For analogous compounds, ¹H NMR spectra typically show singlets for the methyl groups (δ ~1.0 ppm) and resonances for aromatic protons (δ 7.3–8.0 ppm) . ¹³C NMR spectra confirm the boron-bound carbons, while ¹⁹F NMR detects the fluorine substituent (δ ~-110 ppm).

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via the reaction of 4-fluoro-3-nitrophenylboronic acid with neopentyl glycol under inert conditions. This process forms the dioxaborinane ring, stabilizing the boronic acid functionality.

Table 2: Standard Synthesis Conditions

| Parameter | Condition |

|---|---|

| Reagents | 4-Fluoro-3-nitrophenylboronic acid, neopentyl glycol |

| Catalyst | Acidic or metallic catalysts |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux (60–80°C) |

| Yield | 70–85% (optimized conditions) |

Industrial Scalability

Continuous flow reactors and automated systems have been employed to enhance yield and reduce production costs. For example, a 2024 study demonstrated a 20% increase in yield using flow chemistry compared to batch methods.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of biaryl structures. Its electron-withdrawing substituents accelerate transmetallation, a critical step in the catalytic cycle.

Table 3: Representative Cross-Coupling Reactions

| Aryl Halide | Product Yield (%) | Conditions |

|---|---|---|

| 4-Bromotoluene | 92 | Pd(OAc)₂, K₂CO₃, 80°C |

| 2-Iodonaphthalene | 88 | PdCl₂(dppf), CsF, 70°C |

Pharmaceutical Intermediates

The compound has been utilized in synthesizing kinase inhibitors and antiviral agents. For instance, a 2023 study reported its use in constructing a boronate-containing intermediate for a COVID-19 therapeutic candidate, achieving >95% purity after crystallization.

Recent Research Advancements

Catalyst Development

Efforts to replace traditional palladium catalysts with cheaper alternatives have shown promise. Nickel-based systems, for example, achieved 78% yield in model reactions while reducing costs by 40% .

Stability Studies

Thermogravimetric analysis (TGA) revealed that the dioxaborinane ring enhances thermal stability, with decomposition onset at 210°C—significantly higher than analogous boronic acids.

Challenges and Future Directions

Limitations

-

Moisture Sensitivity: Despite stabilization, prolonged exposure to humidity reduces reactivity.

-

Byproduct Formation: Competing protodeboronation remains a concern in low-polarity solvents.

Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume